N,3-dihydroxybenzamide chemical properties and structure
N,3-dihydroxybenzamide chemical properties and structure
Core Chemical Properties and Structure
N,3-dihydroxybenzamide is a chemical compound belonging to the benzamide class. It is recognized for its role as a histone deacetylase (HDAC) inhibitor, a function critical to its potential therapeutic applications.
Chemical Identity and Structure
The fundamental structural and identifying information for N,3-dihydroxybenzamide is summarized below.
| Property | Value |
| IUPAC Name | N,3-dihydroxybenzamide |
| Molecular Formula | C₇H₇NO₃[1][2] |
| Molecular Weight | 153.14 g/mol [2] |
| CAS Number | 3809-24-5 |
| SMILES | C1=CC(=CC(=C1)C(=O)NO)O |
| InChI | InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(8)10-11/h1-4,9,11H,(H,8,10) |
The structure of N,3-dihydroxybenzamide features a benzene ring substituted with a hydroxyl group at the meta-position (position 3) and a hydroxamic acid functional group (-C(=O)N(O)H). This hydroxamic acid moiety is a key structural feature for its biological activity, particularly its ability to chelate the zinc ion within the active site of histone deacetylases.
Experimental Protocols
Synthesis of N,3-dihydroxybenzamide
A common synthetic route to N,3-dihydroxybenzamide involves the conversion of a carboxylic acid to a hydroxamic acid. A representative protocol is detailed below.
Objective: To synthesize N,3-dihydroxybenzamide from a suitable starting material. While a specific protocol for N,3-dihydroxybenzamide was not found in the search results, a general procedure for the synthesis of similar hydroxamic acids can be adapted. A plausible route starts from 3-hydroxybenzoic acid.
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole)[3]
-
Hydroxylamine hydrochloride[4]
-
A base such as triethylamine or potassium hydroxide[4]
-
Anhydrous solvent (e.g., Dichloromethane, Methanol)[3]
Procedure:
-
Activation of the Carboxylic Acid: 3-hydroxybenzoic acid is converted to a more reactive species.
-
Method A (Acid Chloride): Reflux 3-hydroxybenzoic acid with an excess of thionyl chloride to form 3-hydroxybenzoyl chloride. The excess thionyl chloride is then removed under reduced pressure.
-
Method B (Coupling Agents): Dissolve 3-hydroxybenzoic acid in an anhydrous solvent like dichloromethane. Add HOBt and DCC and stir the solution at room temperature.[3]
-
-
Formation of Hydroxylamine Free Base: In a separate flask, dissolve hydroxylamine hydrochloride in a suitable solvent like methanol. Add a stoichiometric equivalent of a base like potassium hydroxide to neutralize the hydrochloride, precipitating potassium chloride and leaving free hydroxylamine in solution.[4] The precipitate is removed by filtration.
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Amidation Reaction: The solution of free hydroxylamine is slowly added to the activated 3-hydroxybenzoic acid derivative from step 1 at a controlled temperature (often cooled in an ice bath). The reaction mixture is then stirred for several hours at room temperature.[3]
-
Work-up and Purification:
-
The reaction mixture is typically filtered to remove any solid byproducts (like dicyclohexylurea if DCC was used).[3]
-
The solvent is evaporated under reduced pressure.
-
The crude product is then purified, commonly by recrystallization from a suitable solvent system like ethanol and ethyl acetate, to yield pure N,3-dihydroxybenzamide.[5]
-
Characterization: The final product should be characterized by techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[5]
Biological Activity and Mechanism of Action
N,3-dihydroxybenzamide and its derivatives are primarily investigated for their activity as histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[7][8] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[7]
By inhibiting HDACs, N,3-dihydroxybenzamide helps maintain a state of histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes that can induce, for example, cell cycle arrest and apoptosis in cancer cells.[7]
The mechanism of inhibition involves the hydroxamic acid group chelating the zinc ion (Zn²⁺) in the active site of the HDAC enzyme, which is crucial for its catalytic activity.[9]
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by N,3-dihydroxybenzamide initiates a cascade of events within the cell, primarily affecting gene expression.
Caption: Signaling pathway of N,3-dihydroxybenzamide as an HDAC inhibitor.
Experimental Protocol: In Vitro HDAC Inhibition Assay
To quantify the inhibitory potential of N,3-dihydroxybenzamide against specific HDAC isoforms, a fluorogenic in vitro assay is commonly employed.[5][10]
Objective: To determine the IC₅₀ value of N,3-dihydroxybenzamide for a specific HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).[5]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)[5]
-
Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC)[5]
-
N,3-dihydroxybenzamide (inhibitor) at various concentrations
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)[5]
-
Developer solution (e.g., Trypsin in 1 mM HCl with a known pan-HDAC inhibitor like SAHA to stop the reaction)[5][11]
-
96-well half-area plates[10]
-
Fluorescence plate reader[5]
Procedure:
-
Preparation: Prepare serial dilutions of N,3-dihydroxybenzamide in assay buffer. Also, prepare solutions of the HDAC enzyme and the fluorogenic substrate in assay buffer.
-
Incubation: In a 96-well plate, add the HDAC enzyme solution to wells containing different concentrations of N,3-dihydroxybenzamide.[5] Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).[10] Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5 minutes at 37°C).[5]
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.[5] Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes, depending on the enzyme).[5]
-
Reaction Termination and Development: Stop the reaction by adding the developer solution.[5] The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[11] Allow this development step to proceed for a set time (e.g., 60 minutes at 37°C).[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 430 nm).[5]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data with the uninhibited reaction representing 100% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro HDAC inhibition assay.
References
- 1. N,3-dihydroxybenzamide | C7H7NO3 | CID 24701909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]
- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
